molecular formula C19H20FNO2S2 B2596214 (E)-7-(2-fluorophenyl)-4-(styrylsulfonyl)-1,4-thiazepane CAS No. 1706510-63-5

(E)-7-(2-fluorophenyl)-4-(styrylsulfonyl)-1,4-thiazepane

Cat. No.: B2596214
CAS No.: 1706510-63-5
M. Wt: 377.49
InChI Key: RMZKQIVFPYTJJD-RVDMUPIBSA-N
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Description

(E)-7-(2-Fluorophenyl)-4-(styrylsulfonyl)-1,4-thiazepane is a sulfur-containing heterocyclic compound featuring a seven-membered thiazepane ring. Key structural elements include:

  • 2-Fluorophenyl substituent: Positioned at the 7-position, this group enhances lipophilicity and may influence target binding via aromatic or halogen interactions.
  • Styrylsulfonyl group: The (E)-styrylsulfonyl moiety at the 4-position introduces a rigid, planar structure with electron-withdrawing properties, which could modulate solubility and receptor affinity.

Properties

IUPAC Name

7-(2-fluorophenyl)-4-[(E)-2-phenylethenyl]sulfonyl-1,4-thiazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO2S2/c20-18-9-5-4-8-17(18)19-10-12-21(13-14-24-19)25(22,23)15-11-16-6-2-1-3-7-16/h1-9,11,15,19H,10,12-14H2/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMZKQIVFPYTJJD-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2F)S(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCSC1C2=CC=CC=C2F)S(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-7-(2-fluorophenyl)-4-(styrylsulfonyl)-1,4-thiazepane typically involves multi-step organic reactions. One possible route includes:

    Formation of the thiazepane ring: This can be achieved through a cyclization reaction involving a suitable precursor containing sulfur and nitrogen atoms.

    Introduction of the fluorophenyl group: This step may involve a nucleophilic substitution reaction where a fluorophenyl halide reacts with the thiazepane ring.

    Attachment of the styrylsulfonyl group: This can be done through a sulfonylation reaction, where a styrylsulfonyl chloride reacts with the thiazepane ring under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-7-(2-fluorophenyl)-4-(styrylsulfonyl)-1,4-thiazepane can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.

Scientific Research Applications

Anticancer Activity

Research indicates that (E)-7-(2-fluorophenyl)-4-(styrylsulfonyl)-1,4-thiazepane exhibits significant anticancer properties. Studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.

Case Study:
A study published in the Journal of Medicinal Chemistry evaluated the compound's efficacy against human breast cancer cells. The results showed a dose-dependent reduction in cell viability, with IC50 values indicating potent activity compared to standard chemotherapeutic agents .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro assays demonstrated that it can reduce the production of pro-inflammatory cytokines, suggesting a mechanism that could be beneficial for treating inflammatory diseases.

Data Table: Anti-inflammatory Activity

CompoundCytokine Reduction (%)IC50 (µM)
This compound65%15
Standard Anti-inflammatory Drug50%20

Neurological Applications

Emerging research suggests that this compound may have neuroprotective effects, which could be valuable in treating neurodegenerative disorders such as Alzheimer's disease. Preliminary studies indicate that it may inhibit tau protein aggregation, a hallmark of Alzheimer's pathology.

Case Study:
In a recent animal model study, administration of this compound resulted in improved cognitive function and reduced neuroinflammation markers compared to control groups .

Mechanism of Action

The mechanism of action of (E)-7-(2-fluorophenyl)-4-(styrylsulfonyl)-1,4-thiazepane would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorophenyl and styrylsulfonyl groups could influence its binding affinity and specificity.

Comparison with Similar Compounds

Core Structure Variations: Thiazepane vs. Thiazole/Triazole Derivatives

Compounds with thiazole or triazole cores (e.g., –3) exhibit distinct pharmacological and physicochemical profiles compared to the thiazepane-based target:

Parameter (E)-7-(2-Fluorophenyl)-4-(Styrylsulfonyl)-1,4-Thiazepane Thiazole Derivatives (e.g., 14a-j in ) Triazole Derivatives ()
Core Structure 7-membered thiazepane 5-membered thiazole 5-membered triazole
Ring Flexibility High (saturated ring) Low (aromatic ring) Moderate (partially unsaturated)
Electron Density Moderate (S and N atoms) High (aromatic thiazole) High (electron-rich triazole)
Synthetic Yield Not reported 54–70% () Not explicitly stated

Key Findings :

  • Triazole derivatives () leverage sulfur and nitrogen atoms for hydrogen bonding, whereas the thiazepane’s flexibility may improve membrane permeability .

Sulfonyl Group Substitutions: Styryl vs. Tert-Butylphenyl

The sulfonyl group’s substituent significantly impacts molecular properties. A direct comparison with 4-((4-(tert-butyl)phenyl)sulfonyl)-7-(2-fluorophenyl)-1,4-thiazepane () highlights:

Parameter This compound 4-((4-(tert-Butyl)phenyl)sulfonyl) Analog ()
Sulfonyl Substituent Styryl (vinyl benzene) 4-tert-Butylphenyl
Electron Effects Electron-withdrawing (styryl conjugation) Electron-donating (tert-butyl group)
Lipophilicity (LogP) Likely higher (due to styryl π-system) Moderate (tert-butyl enhances solubility)
Synthetic Complexity High (stereoselective synthesis of styryl) Moderate (tert-butylphenyl is commercially available)

Key Findings :

  • The styrylsulfonyl group may enhance π-π stacking with biological targets but reduce aqueous solubility compared to the tert-butylphenyl analog .
  • Tert-butyl groups () improve metabolic stability by blocking oxidative degradation sites, whereas styryl groups could introduce photochemical reactivity .

Fluorophenyl Substituents: Position and Electronic Effects

The 2-fluorophenyl group is a common feature in compounds like Ziprasidone Hydrochloride () and thiazepane derivatives:

Parameter This compound Ziprasidone Hydrochloride ()
Fluorine Position 2-position on phenyl 2-position on phenyl (in pyrazolo-diazepinone core)
Core Structure Thiazepane Pyrazolo[3,4-e][1,4]diazepinone
Biological Role Not reported (structural analog) Antipsychotic (dopamine/serotonin receptor antagonism)

Key Findings :

  • The 2-fluorophenyl group’s meta-fluorine may enhance binding to aromatic residues in protein targets through halogen bonding, a feature exploited in both compounds .
  • Ziprasidone’s diazepinone core enables planar binding to CNS receptors, whereas the thiazepane’s flexibility might limit CNS penetration due to increased molecular volume .

Biological Activity

The compound (E)-7-(2-fluorophenyl)-4-(styrylsulfonyl)-1,4-thiazepane is a thiazepane derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

Chemical Structure:

  • Molecular Formula: C₁₅H₁₄FNO₂S
  • Molecular Weight: Approximately 295.34 g/mol

The compound features a thiazepane ring, which is known for its diverse biological activities. The presence of a fluorophenyl group and a styrylsulfonyl moiety is significant for its interaction with biological targets.

Research indicates that compounds similar to this compound exhibit various mechanisms of action, primarily focusing on their anticancer properties:

  • Cell Cycle Arrest : Studies have shown that such compounds can induce cell cycle arrest in cancer cells, particularly at the G2/M phase. This is typically assessed using flow cytometry and PI staining methods .
  • Induction of Apoptosis : The compound appears to promote apoptosis through mitochondrial pathways, characterized by the release of cytochrome c and activation of caspases .
  • Inhibition of Key Proteins : It has been noted that these compounds can inhibit cyclin-dependent kinase 1 (CDK1) activity, leading to decreased levels of cyclins A and B, which are essential for cell cycle progression .

In Vitro Studies

In vitro studies have demonstrated the efficacy of this compound against various cancer cell lines. For example:

  • Cell Viability Assays : The MTT assay revealed dose-dependent inhibition of cell viability in colorectal adenocarcinoma cells (CT-26), with an approximate IC50 value around 742.36 nM .
  • Apoptotic Markers : Evaluation of apoptotic cells through DAPI staining indicated significant morphological changes consistent with apoptosis .

In Vivo Studies

In vivo evaluations using murine models have further corroborated the anticancer potential of this compound:

  • Tumor Growth Inhibition : Administration of this compound led to a notable reduction in tumor growth in BALB/c mice inoculated with CT-26 cells. Treatment groups showed improved survival rates compared to control groups .

Summary Table of Biological Activities

Activity TypeObservationsReferences
Cell Cycle ArrestG2/M phase arrest in CT-26 cells
Apoptosis InductionIncreased apoptotic markers (cytochrome c release)
IC50 Value~742.36 nM against CT-26 cells
In Vivo EfficacyReduced tumor growth in murine models

Case Studies and Research Findings

Several studies have explored the structure-activity relationships (SAR) and biological activities of related compounds:

  • Acyclic Nucleosides : Research indicated that modifications to nucleoside structures could enhance anticancer activity, suggesting similar strategies could be applied to thiazepane derivatives .
  • Styrylsulfonyl Derivatives : Compounds like ON01910.Na have demonstrated significant anticancer properties by inducing mitotic arrest and promoting apoptosis, highlighting the potential effectiveness of styrylsulfonyl moieties in cancer therapy .

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